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Executive Summary

Domperidone, a peripherally selective dopamine D2-receptor antagonist, is an effective
prokinetic and antiemetic agent. However, its clinical use has been limited by concerns over an
increased risk of QT interval prolongation and associated cardiac arrhythmias.
Deudomperidone (CIN-102), a deuterated analog of domperidone, has been developed to
retain the therapeutic benefits of domperidone while mitigating the risk of cardiotoxicity. This
guide provides a detailed comparison of the effects of deudomperidone and domperidone on
the QT interval, supported by available clinical and preclinical data.

Introduction

QT interval prolongation is a critical safety concern in drug development, as it can be a
precursor to life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP). The
primary mechanism for drug-induced QT prolongation is the blockade of the human Ether-a-go-
go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac
repolarization. Domperidone has been shown to block the hERG channel, leading to its
association with cardiac adverse events.[1] Deudomperidone, a novel entity developed
through deuteration, is designed to have an altered pharmacokinetic profile that reduces its
cardiac liability.[2]
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Clinical Data: Thorough QT Studies

A cornerstone for assessing a drug's effect on the QT interval is the "Thorough QT" (TQT)

study. Both deudomperidone and domperidone have been evaluated in such studies in

healthy volunteers.

Quantitative Data Summary

The following table summarizes the key findings from the respective TQT studies.

Parameter

Deudomperidone (CIN-102)

Domperidone

Dose(s) Studied

30 mg (therapeutic) and 100
mg (supratherapeutic) single

doses

10 mg and 20 mg four times

daily (up to 80 mg/day)

Maximum Mean Change from

Baseline in QTcF (AAQTCF) vs.

Placebo

1.8 ms (30 mg dose) and 3.7
ms (100 mg dose)[2]

3.4 ms (20 mg g.i.d. on Day 4)

90% Confidence Interval for
AAQTCF

Upper bound well below 10 ms
for both doses[2]

1.0-5.9ms

Concentration-QTc

Relationship

Very shallow slope: 0.14 ms
per ng/mL (90% CI: 0.08 to
0.20)[2]

No significant exposure-
response relationship found
(90% CI of the slope estimate
included zero)[3][4]

Clinically Relevant QT

Prolongation

No clinically relevant effect
observed even at ~5-fold
supratherapeutic

concentrations|[5]

No clinically relevant QTc
interval prolongation at doses

up to 80 mg/day

Experimental Protocols
Deudomperidone (CIN-102) Thorough QT Study

Methodology
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The study was a randomized, partially double-blind, placebo- and active-controlled, single-
dose, four-period crossover study in healthy individuals.[5]

o Participants: Healthy adult volunteers.

e Treatments:

[¢]

Deudomperidone 30 mg (therapeutic dose)

o

Deudomperidone 100 mg (supratherapeutic dose)

Placebo

[e]

o

Moxifloxacin 400 mg (positive control)

o ECG Monitoring: Continuous 12-lead ECG recordings were performed from at least one hour
prior to dosing up to approximately 48 hours post-dose in each period.[5]

o Data Analysis: The QT interval was corrected for heart rate using Fridericia's formula (QTcF).
The primary analysis compared the time-matched, placebo-subtracted change from baseline
in QTcF (AAQTCcF) between the deudomperidone and placebo groups. A concentration-
response analysis was also conducted.

Domperidone Thorough QT Study Methodology

The study was a single-center, double-blind, randomized, four-way crossover study in healthy
participants.[3][6]

o Participants: 44 healthy volunteers.[3]

e Treatments:

o

Domperidone 10 mg four times daily

[¢]

Domperidone 20 mg four times daily

[¢]

Placebo four times daily

[e]

Moxifloxacin 400 mg single dose (positive control) with placebo four times daily
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o ECG Monitoring: Triplicate 12-lead ECGs were recorded at baseline and at 8 timepoints after
dosing on Days 1 and 4.[3][6]

o Data Analysis: The QT interval was corrected for heart rate using a population-specific
method (QTcP). The primary endpoint was the largest time-matched difference in the least
squares means for the change from baseline in QTcP between domperidone and placebo.[3]
An exposure-response relationship was also evaluated.[3][4]

Mechanistic Insights: hERG Channel Blockade

The primary mechanism underlying domperidone-induced QT prolongation is the blockade of
the hERG potassium channel.[1] Preclinical studies have quantified this effect.

Compound hERG IC50
Domperidone 57.0 nmol/L[1]
Deudomperidone Data not publicly available

While a direct head-to-head preclinical comparison of the hERG channel affinity of
deudomperidone and domperidone is not publicly available, the clinical TQT study results for
deudomperidone strongly suggest a significantly lower potential for hRERG channel blockade
at therapeutic and even supratherapeutic concentrations. The deuteration of domperidone to
create deudomperidone is intended to alter its pharmacokinetics, potentially leading to lower
peak plasma concentrations and a reduced interaction with the hERG channel.[2]

Visualizing the Experimental Workflow and
Signaling Pathway
Comparative Thorough QT Study Workflow
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Deudomperidone (CIN-102) TQT Study Domperidone TQT Study
Healthy Volunteers Healthy Volunteers
Randomized Crossover Design Randomized Crossover Design
Single Doses: Multiple Doses:

- Deudomperidone 30mg - Domperidone 10mg q.i.d.
- Deudomperidone 100mg - Domperidone 20mg q.i.d.
- Placebo - Placebo
- Moxifloxacin 400mg - Moxifloxacin 400mg
Continuous 12-lead ECG Triplicate 12-lead ECG
(pre-dose to 48h post-dose) (Day 1 & Day 4)

QTcF Analysis QTcP Analysis
(Fridericia Correction) (Population-specific Correction)
No Clinically Relevant No Clinically Relevant

QTc Prolongation QTc Prolongation at <80mg/day

Click to download full resolution via product page

Caption: Comparative workflow of the thorough QT studies for deudomperidone and
domperidone.
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Mechanism of Drug-Induced QT Prolongation

Cardiac Action Potential and QT Interval Deudomperidone's Proposed Advantage
Domperidone Deudomperidone
ignificantly Lower
lockade Blockade Potential
hERG (IKr) Potassium Channel hERG (IKr) Potassium Channel
Inhibition of K+ Efflux
4

Delayed Cardiac Repolarization

i

QT Interval Prolongation

Torsades de Pointes (TdP)

Click to download full resolution via product page

Caption: Signaling pathway of domperidone-induced QT prolongation via hERG channel
blockade.

Conclusion

The available clinical data from thorough QT studies demonstrate a superior cardiac safety
profile for deudomperidone compared to domperidone. At both therapeutic and
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supratherapeutic doses, deudomperidone did not produce any clinically relevant QT interval
prolongation. In contrast, while a thorough QT study of domperidone did not show clinically
relevant QT prolongation at doses up to 80 mg/day, its well-established risk at higher
concentrations and in susceptible individuals is a significant clinical concern. The favorable
safety profile of deudomperidone is likely attributable to its altered pharmacokinetics resulting
from deuteration, which appears to minimize its interaction with the hERG potassium channel.
These findings suggest that deudomperidone may offer a safer alternative to domperidone for
the treatment of gastrointestinal motility disorders, with a reduced risk of cardiac arrhythmias.
Further research, including direct comparative preclinical studies on hERG channel affinity,
would be valuable to fully elucidate the mechanistic basis for the improved safety profile of
deudomperidone.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3325414?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

